阿替卡因酸

描述

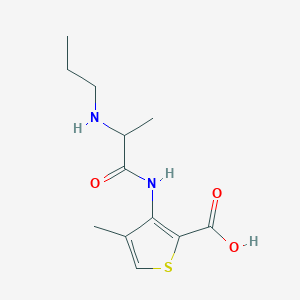

Articainic acid, also known as 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid, is a unique amide local anesthetic . It has a molecular formula of C12H18N2O3S and a molecular weight of 270.35 g/mol . It is widely used in dentistry in several European countries .

Molecular Structure Analysis

Articainic acid has a unique structure compared to other local anesthetics. It contains a thiophene ring instead of a benzene ring, which is commonly found in other local anesthetics . The InChI string for Articainic acid is InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17) .

Physical And Chemical Properties Analysis

Articainic acid has a molecular weight of 270.35 g/mol. It has 3 hydrogen bond donors and 5 hydrogen bond acceptors. It also has 6 rotatable bonds .

科学研究应用

牙科

阿替卡因酸,也称为阿替卡因,广泛用于牙科。 它在牙齿治疗中,无论是局部浸润还是周围神经阻滞,都非常有效 . 它适合并且安全用于需要短效麻醉的程序,其中需要快速起效的麻醉 .

局部和区域麻醉

阿替卡因是一种中效、短效酰胺类局部麻醉剂,由于其结构中含有酯基,代谢速度很快 . 它作为脊髓、硬膜外、眼部或周围神经阻滞剂给药时有效 .

静脉区域麻醉

阿替卡因可以静脉注射用于区域麻醉 . 在比较试验中,它的临床效果通常与其他短效局部麻醉剂(如利多卡因、普鲁卡因和氯普鲁卡因)没有显著差异 .

门诊脊髓麻醉

药代动力学和代谢

阿替卡因在肝脏中发生生物转化,这是一个相对缓慢的过程。 然而,它还被血清酯酶灭活,这是一个快速过程,在注射后立即开始 . 大约 90% 的阿替卡因通过血液中的水解快速代谢成其无活性代谢产物阿替卡因酸,阿替卡因酸以阿替卡因酸葡萄糖醛酸苷的形式通过肾脏排泄 .

神经毒性研究

阿替卡因的神经毒性正在进行研究。 虽然没有确凿的证据表明阿替卡因的神经毒性高于平均水平,但这一问题仍然是科学研究的主题

作用机制

Target of Action

Articainic acid, also known as Articaine, is primarily used as a local anesthetic in dentistry . Its primary targets are the nerve fibers responsible for pain sensation. By acting on these targets, Articaine effectively blocks the transmission of nerve impulses, leading to a temporary loss of sensation in the area where it is applied .

Mode of Action

Articaine works by blocking both the initiation and conduction of nerve impulses. It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This effectively prevents the sensation of pain from being transmitted to the brain.

Biochemical Pathways

Articaine is unique among amide local anesthetics in that it contains a thiophene ring, which allows for greater lipid solubility and potency. This means a greater portion of an administered dose can enter neurons . It is also the only amide anesthetic containing an ester group, which allows for hydrolysis by unspecific blood esterases .

Pharmacokinetics

Articaine is rapidly metabolized in the blood by esterases into its inactive metabolite, articainic acid . Approximately 90% of Articaine undergoes this rapid hydrolysis, with the resulting articainic acid then excreted by the kidneys . The elimination half-time of articaine is about 20 minutes . The rapid breakdown of articaine to articainic acid contributes to its very low systemic toxicity, allowing for the possibility of repeated injections .

Result of Action

The primary result of Articaine’s action is the successful induction of local anesthesia. This is achieved through its action on nerve fibers, which blocks the transmission of pain signals. Articaine has been found to have a higher likelihood of achieving anesthetic success than other local anesthetics like lidocaine .

Action Environment

The efficacy and safety of Articaine have been demonstrated in various environments, including dental procedures and ambulatory spinal anesthesia . Environmental factors such as the presence of vasoactive agents like epinephrine can influence Articaine’s action. For instance, epinephrine can reduce the systemic uptake of local anesthetics, resulting in a longer duration of action and a lower peak concentration .

安全和危害

Articainic acid is considered a safe and efficacious local anesthetic for all routine dental procedures in patients of all ages . It is more likely to achieve successful anesthesia than lidocaine in routine dental treatment . None of the studies reported any major local anesthetic-related adverse effects as a result of the interventions .

未来方向

生化分析

Biochemical Properties

Articainic acid is produced through the hydrolysis of articaine, facilitated by serum esterases . This process begins immediately after the administration of articaine . The presence of a thiophene ring in articaine, instead of a benzene ring, allows a greater portion of the administered dose to enter neurons, contributing to its potency .

Cellular Effects

The primary role of articainic acid in cells is as a metabolite of articaine. It is currently unclear whether articainic acid itself has significant direct effects on cellular processes. It has been noted that articainic acid had no effect on EEG, ECG, blood pressure, and heart rate in one study .

Molecular Mechanism

Articainic acid is the result of the hydrolysis of articaine, a process that begins immediately after the administration of articaine . This hydrolysis is facilitated by serum esterases

Temporal Effects in Laboratory Settings

The metabolism of articaine to articainic acid is a rapid process, with about 90% of articaine quickly metabolized via hydrolysis in the blood into articainic acid . This rapid breakdown is related to a very low systemic toxicity, allowing for the possibility of repeated injections .

Metabolic Pathways

Articainic acid is primarily formed through the hydrolysis of articaine, facilitated by serum esterases . This metabolic pathway is unique to articaine among amide local anesthetics due to its ester group .

Transport and Distribution

Articainic acid is the product of the metabolism of articaine in the blood . It is excreted by the kidney in the form of articainic acid glucuronide

属性

IUPAC Name |

4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPKINKNYDFRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921296 | |

| Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114176-52-2 | |

| Record name | 2-Carboxyarticaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114176522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTICAINE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99R4WP7QC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

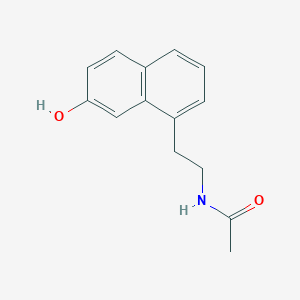

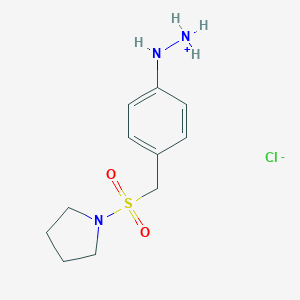

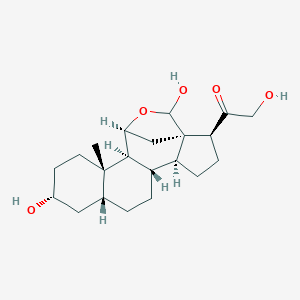

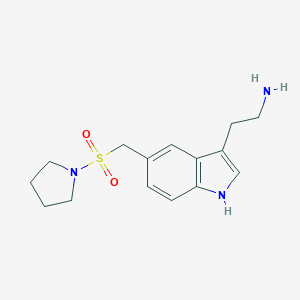

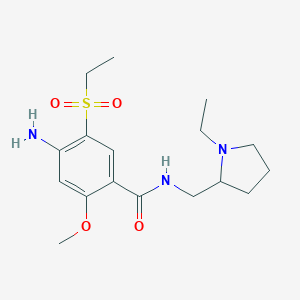

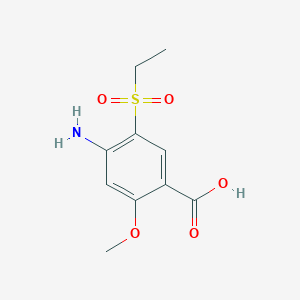

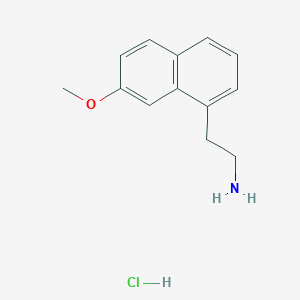

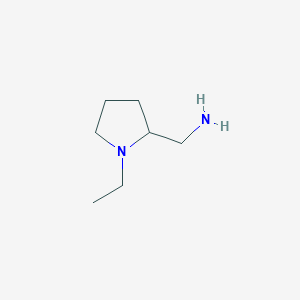

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。